molecular formula C8H9ClFNO2 B6281778 2-amino-2-(3-fluorophenyl)acetic acid hydrochloride CAS No. 1137474-81-7

2-amino-2-(3-fluorophenyl)acetic acid hydrochloride

Cat. No. B6281778
CAS RN: 1137474-81-7
M. Wt: 205.6
InChI Key:
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Description

2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride (2-AFAH) is an important organic compound used in medicinal and biological research. It is a fluorinated carboxylic acid, which is used as a reagent in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry, as a catalyst in organic reactions, and as a fluorescent label in biological assays.

Scientific Research Applications

2-amino-2-(3-fluorophenyl)acetic acid hydrochloride is used as a reagent in the synthesis of various organic compounds, such as 2-aminobenzothiazoles, 2-aminobenzimidazoles, and 2-aminobenzophenones. It is also used as a ligand in coordination chemistry, as a catalyst in organic reactions, and as a fluorescent label in biological assays.

Mechanism of Action

2-amino-2-(3-fluorophenyl)acetic acid hydrochloride is an organic compound that acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are hormones that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, 2-amino-2-(3-fluorophenyl)acetic acid hydrochloride can reduce inflammation and pain.
Biochemical and Physiological Effects
2-amino-2-(3-fluorophenyl)acetic acid hydrochloride has been shown to reduce inflammation and pain in animal models. It has also been shown to reduce the production of prostaglandins, which are hormones that play a role in inflammation, pain, and fever. In addition, 2-amino-2-(3-fluorophenyl)acetic acid hydrochloride has been shown to reduce the production of inflammatory cytokines, which are proteins that play a role in inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-2-(3-fluorophenyl)acetic acid hydrochloride in laboratory experiments include its low cost, low toxicity, and ease of synthesis. The main limitation of 2-amino-2-(3-fluorophenyl)acetic acid hydrochloride is that it is not as potent as other COX-2 inhibitors, such as nonsteroidal anti-inflammatory drugs (NSAIDs).

Future Directions

Future research on 2-amino-2-(3-fluorophenyl)acetic acid hydrochloride should focus on its potential therapeutic applications, such as its use as an anti-inflammatory and pain reliever. In addition, further research should be conducted on its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted on its potential use as a fluorescent label in biological assays. Finally, further research should be conducted to determine the optimal conditions for its synthesis.

Synthesis Methods

2-amino-2-(3-fluorophenyl)acetic acid hydrochloride is synthesized by reacting 3-fluorobenzoic acid with ammonia and hydrochloric acid. The reaction is carried out in aqueous solution at room temperature and the product is isolated by filtration. The product is then purified by recrystallization from aqueous ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-2-(3-fluorophenyl)acetic acid hydrochloride involves the reaction of 3-fluorobenzaldehyde with glycine followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "3-fluorobenzaldehyde", "glycine", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-fluorobenzaldehyde is reacted with glycine in the presence of a suitable solvent and a catalyst to form 2-amino-2-(3-fluorophenyl)acetaldehyde.", "Step 2: The resulting product from step 1 is then treated with hydrochloric acid to obtain 2-amino-2-(3-fluorophenyl)acetic acid hydrochloride.", "Step 3: The product is then purified by recrystallization or other suitable methods." ] }

CAS RN

1137474-81-7

Product Name

2-amino-2-(3-fluorophenyl)acetic acid hydrochloride

Molecular Formula

C8H9ClFNO2

Molecular Weight

205.6

Purity

0

Origin of Product

United States

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